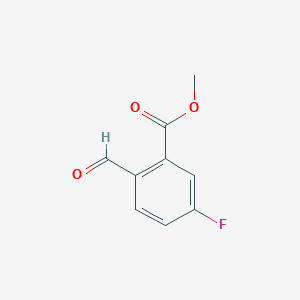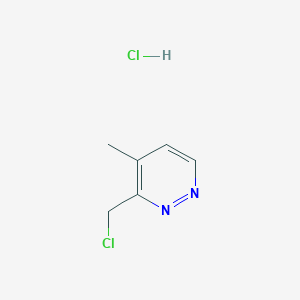![molecular formula C9H10BNO3 B2943828 [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid CAS No. 2377608-80-3](/img/structure/B2943828.png)
[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid: is an organic compound with the molecular formula C9H10BNO3 . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyanomethyl and a methoxy group.
作用機序
Target of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming carbon-carbon bonds with electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction occurs under mild and functional group tolerant conditions, making it a widely applied method for carbon-carbon bond formation .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates can be used to synthesize a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, potentially influencing cellular processes depending on the specific compounds formed.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates typically require a base and a palladium catalyst . The choice of these reaction components, as well as reaction conditions such as temperature and solvent, can significantly impact the reaction’s efficiency and the stability of the boronic acid .
準備方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the primary methods for synthesizing [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses an aryl halide and a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Electrophilic Borylation: Another method involves the electrophilic borylation of aryl Grignard reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has also been explored, enabling high-throughput synthesis .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
Oxidation: Phenols, quinones.
Reduction: Amines, reduced cyanomethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules, facilitating the study of biological processes.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and stability.
Agriculture: It is employed in the development of agrochemicals, such as herbicides and pesticides, where precise molecular modifications are required.
類似化合物との比較
[4-(Cyanomethyl)phenyl]boronic acid: Similar structure but lacks the methoxy group.
[4-(Methoxyphenyl)boronic acid: Similar structure but lacks the cyanomethyl group.
[4-(Cyanomethyl)-3-hydroxyphenyl]boronic acid: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness:
- The presence of both cyanomethyl and methoxy groups in [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid provides unique reactivity and properties compared to its analogs. The methoxy group can influence the electronic properties of the phenyl ring, while the cyanomethyl group offers additional sites for chemical modification, making this compound particularly versatile in synthetic applications .
特性
IUPAC Name |
[4-(cyanomethyl)-3-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,6,12-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTCEFSOCGCUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC#N)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride](/img/structure/B2943745.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)

![ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2943750.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)




![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
